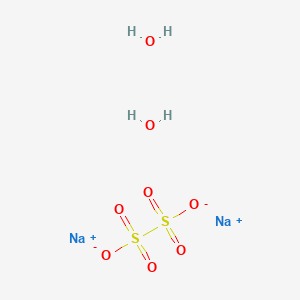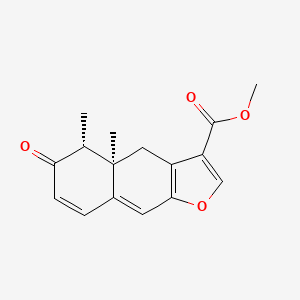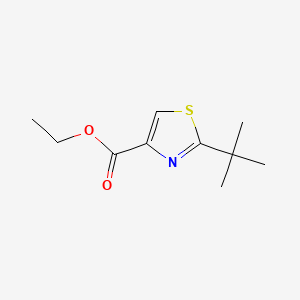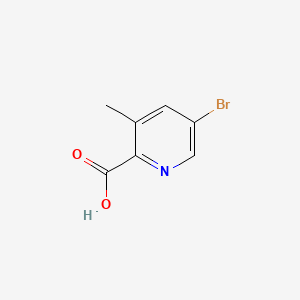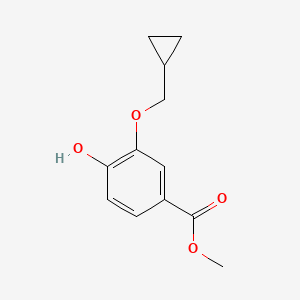
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (MCPH) is a synthetic compound used in many scientific and medical research applications. It is a derivative of benzoic acid with a cyclopropylmethoxy group attached to the 4-hydroxy position. MCPH is a white crystalline solid with a melting point of 129-130°C and is slightly soluble in water. It is a useful compound in laboratory experiments due to its high solubility in organic solvents and its low toxicity.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Applications
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, also known as 3-(CYCLOPROPYLMETHOXY)-4-HYDROXYBENZOIC ACID METHYL ESTER, is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Pulmonary Fibrosis Treatment
Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation: This compound has been studied for its effects on pulmonary fibrosis, particularly its inhibitory action on the epithelial–mesenchymal transformation (EMT) induced by Transforming Growth Factor-β1 (TGF-β1). The EMT process is a key factor in the development of fibrosis. Research suggests that the compound can reduce the expression of proteins associated with EMT and may attenuate bleomycin-induced pulmonary fibrosis in vivo .
Antitubercular Agent
Isoxazole Carboxylic Acid Methyl Ester Derivatives: Derivatives of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate have shown promise as antitubercular agents. These derivatives, particularly urea and thiourea variants, have displayed potent in vitro activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis .
Cancer Research
Cytotoxic Activity Against Cancer Cells: The compound’s derivatives have been synthesized and evaluated for their cytotoxic properties. Some derivatives have demonstrated moderate cytotoxicity against various cancer cell lines, including MCF-7, HCT116, A549, and PC-3, indicating potential for further exploration in cancer treatment .
Anti-Inflammatory Applications
Reduction of Lung Inflammation: Studies have indicated that Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate may play a role in reducing lung inflammation. This is particularly relevant in the context of pulmonary diseases where inflammation is a significant contributor to disease progression .
Extracellular Matrix Modulation
Impact on Collagen Deposition: The compound has been observed to affect the deposition of collagen in the extracellular matrix, which is a critical aspect of fibrotic diseases. By modulating collagen levels, it could be beneficial in treating conditions characterized by excessive extracellular matrix deposition .
Therapeutic Target for Lung Diseases
Potential Role in Lung Function Improvement: The therapeutic effects of the compound include the potential to improve lung function. This is especially important in chronic lung diseases where lung capacity and function are progressively compromised .
Eigenschaften
IUPAC Name |
methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFVSSCQAPWJEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)OCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855905 |
Source


|
| Record name | Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848574-60-7 |
Source


|
| Record name | Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)
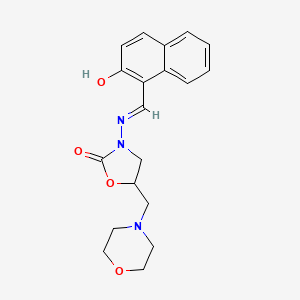
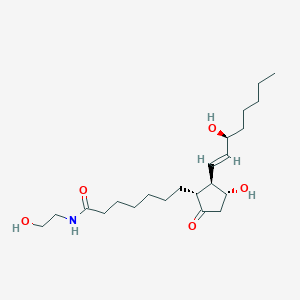
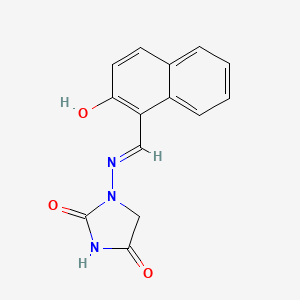

![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
![2-Butanone,4-[3-(1-methylethyl)oxiranyl]-,trans-(9CI)](/img/no-structure.png)
